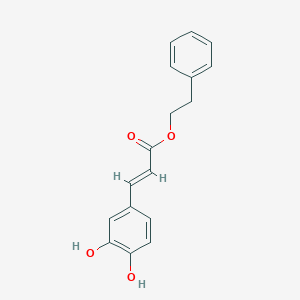

Caffeic acid phenethyl ester

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-phenylethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c18-15-8-6-14(12-16(15)19)7-9-17(20)21-11-10-13-4-2-1-3-5-13/h1-9,12,18-19H,10-11H2/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUARLUWKZWEBQ-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCOC(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861176 | |

| Record name | Phenethyl (E)-caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115610-29-2, 104594-70-9 | |

| Record name | (E)-Caffeic acid phenethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115610-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caffeic acid phenethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104594709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 2-phenylethyl ester, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115610292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethyl (E)-caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl 3,4-dihydroxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAFFEIC ACID PHENETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G960R9S5SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacological Potential of Caffeic Acid Phenethyl Ester (CAPE): A Technical Guide

An In-depth Examination of the Biological Activities and Pharmacological Properties of a Promising Natural Compound

Caffeic acid phenethyl ester (CAPE), a key bioactive component of honeybee propolis, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1][2][3] This polyphenolic compound has demonstrated a broad spectrum of therapeutic properties, including anticancer, anti-inflammatory, antioxidant, immunomodulatory, neuroprotective, and antimicrobial effects.[4][5] This technical guide provides a comprehensive overview of the biological activities of CAPE, presenting quantitative data, detailed experimental methodologies, and elucidation of the underlying signaling pathways for researchers, scientists, and drug development professionals.

Anticancer Activity

CAPE exhibits significant antineoplastic properties across a range of cancer cell lines, primarily through the induction of apoptosis and inhibition of cell proliferation.[6] Its anticancer effects are often attributed to its ability to modulate key signaling pathways involved in cancer progression.

Quantitative Data: In Vitro Cytotoxicity of CAPE

The half-maximal inhibitory concentration (IC50) values of CAPE against various cancer cell lines are summarized in the table below, providing a quantitative measure of its cytotoxic potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Human Leukemia | 1.0 (for DNA synthesis), 5.0 (for RNA synthesis), 1.5 (for protein synthesis) | [7] |

| LNCaP | Prostate Cancer | Dosage-dependent suppression of proliferation | [2] |

| DU-145 | Prostate Cancer | Dosage-dependent suppression of proliferation | [2] |

| PC-3 | Prostate Cancer | Dosage-dependent suppression of proliferation | [2] |

| M12.C3.F6 | Murine B-cell Lymphoma | 5.9 ± 0.6 µg/mL (for propolis extract containing CAPE) | [8] |

| HTB-26 | Breast Cancer | 10 - 50 | [9] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [9] |

| HCT116 | Colorectal Cancer | 22.4 | [9] |

Anti-inflammatory and Immunomodulatory Properties

CAPE is a potent anti-inflammatory agent that exerts its effects by inhibiting the production of pro-inflammatory mediators and modulating immune cell responses.[10][11] A primary mechanism underlying these effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[6][10]

Quantitative Data: Anti-inflammatory Activity of CAPE

| Assay | Model | Effect | Quantitative Data | Reference |

| Cyclooxygenase (COX) Inhibition | In vitro | Inhibition of COX-1 and COX-2 | IC50: 58 µM for both | [12] |

| Cytokine Production | LPS-stimulated RAW264.7 macrophages | Suppression of IL-1β, TNF-α, and MCP-1 | Significant suppression | [10] |

| Cytokine Production | LPS-induced inflammatory mice | Attenuation of plasma TNF-α and IL-1β | Significant attenuation | [13] |

Antioxidant Activity

The antioxidant properties of CAPE are attributed to its chemical structure, which allows it to effectively scavenge free radicals and inhibit lipid peroxidation.[1][14]

Quantitative Data: Antioxidant Capacity of CAPE

| Assay | Result | Reference |

| Lipid Peroxidation Inhibition (Linoleic acid emulsion) | 97.9% inhibition | [15][16] |

| Superoxide Radical Scavenging | 73.66% inhibition of cytochrome c reduction at 50 µmol/L | [17] |

| DPPH Radical Scavenging | Potent scavenging activity | [14] |

| Xanthine Oxidase Inhibition | Inhibits enzyme activity | [14] |

Antimicrobial Activity

CAPE has demonstrated inhibitory activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity.[18][19]

Quantitative Data: Antimicrobial Potency of CAPE

| Microorganism | Type | MIC (µg/mL) | Reference |

| Bacillus cereus | Gram-positive bacteria | 128 (for a derivative) | [20] |

| Candida albicans | Fungus | 128 (for a derivative) | [20] |

Key Signaling Pathways Modulated by CAPE

The diverse biological activities of CAPE are mediated through its interaction with several crucial cellular signaling pathways.

NF-κB Signaling Pathway

CAPE is a well-documented inhibitor of the NF-κB pathway, a central regulator of inflammation, immunity, and cell survival.[6][10] CAPE can inhibit the activation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of IκBα. This retains the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[6][14]

References

- 1. mdpi.com [mdpi.com]

- 2. Caffeic acid phenethyl ester suppresses the proliferation of human prostate cancer cells through inhibition of AMPK and Akt signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Caffeic Acid phenethyl ester as a potential treatment for advanced prostate cancer targeting akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Therapeutic potential of caffeic acid phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Caffeic acid phenethyl ester (CAPE): pharmacodynamics and potential for therapeutic application [pharmacia.pensoft.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. socmucimm.org [socmucimm.org]

- 16. researchgate.net [researchgate.net]

- 17. Investigation of In Vitro Superoxide Scavenging Capacityof Cape | Annals of Medical Research [bibliomed.org]

- 18. Evaluation of the Antibacterial and Antifungal Properties of Phragmanthera capitata (Sprengel) Balle (Loranthaceae), a Mistletoe Growing on Rubber Tree, Using the Dilution Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

Caffeic Acid Phenethyl Ester (CAPE) in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid phenethyl ester (CAPE) is a natural compound derived from honeybee propolis that has garnered significant attention in the field of oncology for its potent anti-cancer properties.[1][2][3] Extensive preclinical research has demonstrated its ability to inhibit tumor growth, induce apoptosis, and prevent metastasis across a wide range of cancer types.[4][5] This technical guide provides an in-depth overview of the core mechanisms of CAPE, detailed experimental protocols for its study, and a summary of quantitative data to support its potential as a therapeutic agent.

Mechanism of Action

CAPE's anti-cancer effects are multi-faceted, primarily revolving around the modulation of key signaling pathways that govern cell proliferation, survival, and inflammation. The most well-documented mechanisms include the potent inhibition of the NF-κB and STAT3 signaling pathways.

Inhibition of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. In many cancers, NF-κB is constitutively active, promoting chronic inflammation and protecting cancer cells from apoptosis. CAPE has been shown to be a specific and potent inhibitor of NF-κB activation.[1][2] It exerts this effect by preventing the translocation of the p65 subunit of NF-κB into the nucleus.[6] This blockade of NF-κB signaling leads to the downregulation of anti-apoptotic proteins and sensitizes cancer cells to apoptotic stimuli.

References

- 1. europeanreview.org [europeanreview.org]

- 2. The anticancer mechanism of caffeic acid phenethyl ester (CAPE): review of melanomas, lung and prostate cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. europeanreview.org [europeanreview.org]

- 4. researchgate.net [researchgate.net]

- 5. Caffeic acid phenethyl ester: A review on its pharmacological importance, and its association with free radicals, COVID‐19, and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAPE suppresses migration and invasion of prostate cancer cells via activation of non-canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Effects of Caffeic Acid Phenethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeic acid phenethyl ester (CAPE), a bioactive compound derived from honeybee propolis, has garnered significant attention for its potent neuroprotective properties. This technical guide provides a comprehensive overview of the mechanisms of action, experimental validation, and key signaling pathways involved in the neuroprotective effects of CAPE. Through its multifaceted activities, including antioxidant, anti-inflammatory, and anti-apoptotic functions, CAPE presents a promising therapeutic candidate for a range of neurodegenerative disorders. This document summarizes quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the intricate molecular pathways modulated by CAPE.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), are characterized by the progressive loss of neuronal structure and function. A growing body of evidence highlights the therapeutic potential of naturally occurring compounds in mitigating neurodegeneration. Caffeic acid phenethyl ester (CAPE) has emerged as a particularly promising agent due to its ability to cross the blood-brain barrier and exert potent biological effects within the central nervous system.[1] This guide serves as a technical resource for researchers and drug development professionals, offering an in-depth exploration of the neuroprotective effects of CAPE.

Mechanisms of Neuroprotection

CAPE's neuroprotective effects are attributed to its ability to modulate multiple pathological processes implicated in neurodegeneration. These mechanisms primarily include:

-

Antioxidant Activity: CAPE is a potent scavenger of reactive oxygen species (ROS), which are key contributors to oxidative stress and neuronal damage.[2] It also enhances the expression of endogenous antioxidant enzymes through the activation of the Nrf2 signaling pathway.[3]

-

Anti-inflammatory Effects: Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. CAPE inhibits the activation of pro-inflammatory signaling pathways, such as NF-κB, thereby reducing the production of inflammatory cytokines like TNF-α and IL-1β.[4]

-

Anti-apoptotic Activity: CAPE protects neurons from programmed cell death (apoptosis) by modulating the expression of pro- and anti-apoptotic proteins and inhibiting the activation of key executioner enzymes like caspase-3.[5][6]

Key Signaling Pathways Modulated by CAPE

The neuroprotective effects of CAPE are mediated through its interaction with several critical intracellular signaling pathways.

Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or electrophilic compounds like CAPE can induce the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their transcription.[3][7] HO-1 catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective effects.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators. CAPE has been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory cascade.[4][6]

Akt/GSK-3β Signaling Pathway

The PI3K/Akt pathway is a crucial cell survival pathway. Activation of Akt leads to the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK-3β), a pro-apoptotic kinase. CAPE has been shown to activate the Akt pathway, thereby promoting neuronal survival.[5]

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from various in vitro and in vivo studies investigating the neuroprotective effects of CAPE.

Table 1: In Vitro Neuroprotective Effects of CAPE

| Cell Line | Neurotoxic Insult | CAPE Concentration | Outcome Measure | Result |

| HT22 | Glutamate (5 mM) | 1, 5, 10, 20 µM | Cell Viability (MTT) | Dose-dependent increase in viability; 90.92% viability at 10 µM[8] |

| SH-SY5Y | 6-OHDA (50 µM) | 6 µg/mL | Cell Viability (MTT) | Increased viability to 67.65% from 48.97%[1] |

| SH-SY5Y | 6-OHDA (100 µM) | 5 µM | LDH Release | Significant reduction in LDH release[9] |

| SH-SY5Y | Aβ₂₅₋₃₅ (20 µM) | Not Specified | Cell Viability (MTT) | Reduced Aβ-induced cell death[10] |

| PC12 | Cisplatin (5 µM) | 10 µM | Neurite Outgrowth | Attenuated inhibition of neuritogenesis[11] |

Table 2: In Vivo Neuroprotective Effects of CAPE

| Animal Model | Disease Model | CAPE Dosage | Outcome Measure | Result |

| Mice | Aβ₁₋₄₂-induced AD | 10 mg/kg/day (i.p.) | Escape Latency (MWM) | Significantly decreased escape latency[3][7] |

| Mice | Aβ₁₋₄₂-induced AD | 10 mg/kg/day (i.p.) | Nrf2/HO-1 Expression | Increased expression in the hippocampus[3][7] |

| Rats | 6-OHDA-induced PD | Not Specified | Rotational Behavior | Reduced apomorphine-induced rotations |

| Mice | Traumatic Brain Injury | Not Specified | Motor Function (Rotarod) | Improved motor performance[12] |

Table 3: Effects of CAPE on Biomarkers of Neurodegeneration

| Model | Biomarker | CAPE Treatment | Result |

| SH-SY5Y cells (6-OHDA) | Intracellular ROS | 6 µg/mL | Significant reduction in ROS levels[1] |

| SH-SY5Y cells (6-OHDA) | Nitric Oxide (NO) | 6 µg/mL | Significant reduction in NO levels[1] |

| Multiple Myeloma cells | Caspase-3 Activity | Dose-dependent | Increased caspase-3 activity[6] |

| HepG2 cells | HO-1 Protein Expression | 20 µM | Significant increase in HO-1 protein levels[5] |

| Human Brain Tissue | TNF-α, IL-1β | Not Applicable | Expressed in glial cells and macrophages in stroke[13][14][15] |

| Aβ₁₋₄₂-injected Mice | TUNEL-positive cells | 10 mg/kg/day | Decreased number of apoptotic cells in the hippocampus[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the neuroprotective effects of CAPE.

In Vitro Assays

Protocol Details:

-

Cell Seeding: Plate neuronal cells (e.g., HT22, SH-SY5Y) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

CAPE Treatment: Pre-treat the cells with varying concentrations of CAPE (e.g., 1-50 µM) for 1-2 hours.

-

Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 5 mM glutamate for HT22 cells, 50 µM 6-OHDA for SH-SY5Y cells) to the wells.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[1][3]

Protocol Details:

-

Cell Treatment: Seed and treat cells with CAPE and a neurotoxin as described in the MTT assay protocol.

-

DCFH-DA Staining: After the treatment period, wash the cells with PBS and then incubate them with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm. The level of ROS is proportional to the fluorescence intensity.

Protocol Details:

-

Protein Extraction: Following treatment with CAPE, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Nrf2 (1:1000) and HO-1 (1:1000) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin.[3][5]

In Vivo Models and Behavioral Assays

Protocol Details:

-

Animal Preparation: Anesthetize adult male Sprague-Dawley rats and place them in a stereotaxic frame.

-

6-OHDA Injection: Unilaterally inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.

-

CAPE Administration: Administer CAPE (e.g., 10 mg/kg, i.p.) daily for a specified period, starting either before or after the 6-OHDA lesion.

-

Behavioral Testing (Rotarod):

-

Acclimatize the rats to the rotarod apparatus for a few days before the test.

-

On the test day, place the rat on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).

-

Record the latency to fall from the rod.

-

Perform multiple trials with inter-trial intervals.

-

Protocol Details:

-

Aβ Oligomer Preparation: Prepare amyloid-β (Aβ)₁₋₄₂ oligomers by incubating the peptide solution at 4°C for 24 hours.

-

Stereotaxic Injection: Anesthetize mice and intracerebroventricularly (i.c.v.) inject the Aβ₁₋₄₂ oligomers.

-

CAPE Treatment: Administer CAPE (e.g., 10 mg/kg, i.p.) daily for a designated period following the Aβ injection.

-

Behavioral Testing (Morris Water Maze):

-

Acquisition Phase: For several consecutive days, train the mice to find a hidden platform in a circular pool of opaque water, using distal visual cues. Record the escape latency for each trial.

-

Probe Trial: On the final day, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.[3][7]

-

Protocol Details:

-

Tissue Preparation: Following the experimental period, perfuse the animals with saline followed by 4% paraformaldehyde. Dissect the brains and postfix them overnight, followed by cryoprotection in sucrose.

-

Sectioning: Cut cryosections (e.g., 20 µm) of the brain region of interest (e.g., hippocampus).

-

TUNEL Staining: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to label the fragmented DNA of apoptotic cells.

-

Microscopy and Quantification: Visualize the TUNEL-positive cells using a fluorescence microscope. Quantify the number of apoptotic cells in specific brain regions.[3]

Conclusion

Caffeic acid phenethyl ester demonstrates significant neuroprotective potential through a combination of antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. Its ability to modulate key signaling pathways, including Nrf2/HO-1, NF-κB, and Akt/GSK-3β, underscores its pleiotropic effects on neuronal health. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of CAPE for neurodegenerative diseases. Future studies should focus on optimizing delivery systems to enhance its bioavailability in the brain and on conducting well-designed clinical trials to translate these promising preclinical findings into effective treatments for patients.

References

- 1. mdpi.com [mdpi.com]

- 2. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Differentiation renders susceptibility to excitotoxicity in HT22 neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties [frontiersin.org]

- 10. Effect of four medicinal plants on amyloid-β induced neurotoxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Four-parameter analysis in modified Rotarod test for detecting minor motor deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of the TNF and IL-1 systems in human brain and blood after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acute-phase cytokines IL-1beta and TNF-alpha in brain development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pro-inflammatory TNFα and IL-1β differentially regulate the inflammatory phenotype of brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

CAPE immunomodulatory properties

An In-Depth Technical Guide to the Immunomodulatory Properties of Caffeic Acid Phenethyl Ester (CAPE)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Caffeic Acid Phenethyl Ester (CAPE) is a polyphenolic compound derived from honeybee propolis that has garnered significant scientific interest for its potent biological activities, including anti-inflammatory, antioxidant, anticarcinogenic, and immunomodulatory effects.[1] This document provides a comprehensive technical overview of the core immunomodulatory mechanisms of CAPE, its effects on various immune cell populations, and detailed experimental protocols for its study. The primary mechanism of action for CAPE's immunomodulatory properties is the potent and specific inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] Additionally, CAPE influences other critical pathways, including the Mitogen-Activated Protein Kinase (MAPK) and JAK/STAT pathways, and directly inhibits the assembly of the NLRP3 inflammasome.[2][3] These molecular actions translate into significant functional effects on immune cells, such as the suppression of T cell activation and proliferation, and the modulation of macrophage polarization. This guide synthesizes current research to serve as a resource for professionals investigating CAPE as a potential therapeutic agent for immune-mediated diseases.

Core Immunomodulatory Signaling Pathways

CAPE exerts its immunomodulatory effects by targeting several key signaling cascades that are central to the inflammatory and immune response.

Inhibition of NF-κB Signaling Pathway

The most well-documented mechanism of CAPE's immunomodulatory action is its potent inhibition of the NF-κB signaling pathway.[1][2] NF-κB is a master regulator of genes involved in inflammation, immune responses, and cell survival.[1] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins.[4] Upon stimulation by agents like TNF-α or PMA, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα.[4][5] This phosphorylation marks IκBα for ubiquitination and proteasomal degradation, freeing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4][5]

CAPE has been shown to intervene at a critical upstream step in this cascade. Studies in primary human CD4+ T cells demonstrate that CAPE inhibits the phosphorylation of the IKK complex (IKKα/IKKβ) and subsequent phosphorylation of IκBα in a dose-dependent manner.[5] This action prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its nuclear translocation and transcriptional activity.[5] This inhibitory effect has been observed across various cell types, including T cells, monocytic cells, and astroglial cells.[5]

Modulation of MAPK Signaling

Mitogen-Activated Protein Kinases (MAPKs), including ERK, p38, and JNK, are crucial for T cell activation and inflammatory responses.[6] The effect of CAPE on MAPK signaling can be cell-type specific. In human CD4+ T cells, CAPE did not inhibit the phosphorylation of p38 MAPK, suggesting its T cell inhibitory effects are independent of this pathway.[5] However, in other contexts, such as in human dental pulp cells and preosteoblast cell lines, CAPE has been shown to induce the phosphorylation of ERK, p38, and JNK, which was associated with other cellular processes like VEGF production.[6] In human neutrophils, CAPE was found to decrease the activation of ERK1/2 and c-Jun, which are components of the MAPK pathway.[7] This context-dependent activity highlights the complexity of CAPE's interaction with MAPK signaling.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, leading to a potent inflammatory response called pyroptosis.[8][9][10] CAPE has been identified as an inhibitor of the NLRP3 inflammasome.[3] One mechanism involves the post-transcriptional regulation of NLRP3. CAPE promotes the ubiquitination and subsequent degradation of the NLRP3 protein, thereby preventing the assembly of the inflammasome complex.[3] Other research suggests CAPE can directly interfere with the inflammasome assembly by blocking the interaction between the NLRP3 sensor and the ASC adaptor protein.[8] This prevents the recruitment and activation of pro-caspase-1, a critical step for cytokine maturation.[3][8]

Modulation of JAK/STAT and Other Pathways

The JAK/STAT pathway is another principal signaling mechanism for a wide array of cytokines and growth factors, playing a key role in immunity and cell proliferation.[11][12] While direct, extensive studies on CAPE's effect on the entire JAK/STAT pathway are emerging, some evidence points to its modulation. For instance, CAPE has been shown to inhibit the phosphorylation of STAT3, which is associated with cell survival.[13][14] Furthermore, CAPE inhibits the Protein Kinase B (Akt) signaling pathway in CD4+ T cells, which is linked to the suppression of T cell proliferation.[5]

Effects on Immune Cell Populations

CAPE's activity on signaling pathways translates to measurable functional changes in key immune cells.

T Lymphocytes

CAPE significantly impacts T cell function. In primary human CD4+ T cells, CAPE suppresses proliferation and the production of key cytokines such as Interferon-gamma (IFN-γ) and Interleukin-5 (IL-5) upon stimulation.[5] This effect is observed in cells from both healthy subjects and asthmatic patients.[5] CAPE also downregulates the expression of early (CD69) and middle (CD25) activation markers on T cells, further confirming its inhibitory effect on T cell activation.[15] Notably, studies suggest that CCR4+CD4+ T cells (often associated with a Th2 phenotype) are more sensitive to the inhibitory and pro-apoptotic effects of CAPE than CXCR3+CD4+ T cells.[5]

Macrophages

Macrophage polarization, the process by which macrophages adopt distinct functional phenotypes (pro-inflammatory M1 or anti-inflammatory/pro-resolving M2), is critical in immunity and tissue repair.[16][17] CAPE has been shown to regulate this process. In a model of postoperative cognitive dysfunction, CAPE promoted the polarization of microglia (the resident macrophages of the central nervous system) from the M1 to the M2 phenotype.[18] This shift was associated with the upregulation of the Sirt6/Nrf2 pathway, leading to reduced oxidative stress and neuroinflammation.[18] This suggests CAPE can steer macrophages towards a pro-resolving state, which is beneficial in inflammatory conditions.

Neutrophils and Mast Cells

CAPE also modulates the activity of innate immune cells. In human neutrophils stimulated with lipopolysaccharide (LPS), CAPE decreased the activation of intracellular signaling pathways (ERK1/2, c-Jun) and the expression of pro-inflammatory cytokines like TNF-α and IL-6.[7] It has also been shown to regulate LPS-mediated phagocytosis.[7] In human mast cells, CAPE demonstrates anti-inflammatory effects by inhibiting MAPK and NF-κB signaling.[7]

Quantitative Data Summary

The following tables summarize the quantitative effects of CAPE on various immunomodulatory parameters as cited in the literature.

Table 1: Effect of CAPE on T Cell Cytokine Production and Function

| Cell Type | Parameter | CAPE Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Human CD4+ T Cells | IFN-γ Production | 10 µM | Significant suppression | [5] |

| Human CD4+ T Cells | IL-5 Production | 10 µM | Significant suppression | [5] |

| Human CD4+ T Cells | Proliferation | 10 µM | Significant suppression | [5] |

| Human CD4+ T Cells | CD69 Expression | 10 µM | Significant suppression | [15] |

| Human CD4+ T Cells | CD25 Expression | 10 µM | Significant suppression | [15] |

| Human PBMCs | Active Caspase-3 | 10-100 µM | Dose-dependent increase |[5] |

Table 2: Effect of CAPE on Inflammatory Cytokine Production in Other Immune Cells

| Cell Type | Stimulus | Cytokine | CAPE Concentration | Observed Effect | Reference |

|---|---|---|---|---|---|

| Human Neutrophils | LPS | TNF-α | 1-100 µM | Decreased expression | [7] |

| Human Neutrophils | LPS | IL-6 | 1-100 µM | Decreased expression | [7] |

| TNBC Cells | TNF-α | IL-6, IL-8, TNF-α | Not specified | Suppressed upregulation | [2] |

| BMDMs / THP-1 Cells | LPS + ATP | IL-1β Secretion | ~5-20 µM | Dose-dependent decrease |[3] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of CAPE's immunomodulatory properties.

Protocol: Analysis of NF-κB Activation by Western Blot

This protocol details the assessment of NF-κB pathway inhibition by monitoring the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.[19][20][21]

A. Materials and Reagents

-

Immune cells (e.g., human CD4+ T cells, THP-1 monocytes)

-

Cell culture medium and supplements

-

CAPE (stock solution in DMSO)

-

Stimulating agent (e.g., TNF-α, LPS, PMA/Ionomycin)

-

Nuclear and Cytoplasmic Extraction Kit

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

B. Procedure

-

Cell Culture and Treatment: Plate cells at the desired density. Pre-treat cells with various concentrations of CAPE (or vehicle control) for 2 hours.

-

Stimulation: Add the stimulating agent (e.g., 20 ng/mL TNF-α) for the recommended time (e.g., 15-30 minutes).

-

Cell Lysis and Fractionation: Harvest cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's protocol. Add protease/phosphatase inhibitors to lysis buffers immediately before use.

-

Protein Quantification: Determine the protein concentration of both nuclear and cytoplasmic fractions using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with primary antibodies (e.g., anti-p65 diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software. Assess NF-κB activation by the increase of p65 in the nuclear fraction and the decrease of IκBα in the cytoplasmic fraction. Compare CAPE-treated samples to the stimulated control.

Protocol: Measurement of Cytokine Production by ELISA

This protocol describes the quantification of secreted cytokines from cultured immune cells.[22][23][24]

A. Materials and Reagents

-

Immune cells (e.g., PBMCs, CD4+ T cells)

-

Cell culture medium, plates, and supplements

-

CAPE (stock solution in DMSO)

-

Stimulating agent (e.g., soluble anti-CD3 and anti-CD28 antibodies)

-

Cytokine-specific ELISA Kit (e.g., for human IFN-γ, IL-5)

-

Microplate reader

B. Procedure

-

Cell Culture and Treatment: Seed cells (e.g., 1x10^6 cells/mL) in a culture plate.[5] Add CAPE at desired final concentrations (e.g., 10 µM). Include a vehicle control group.

-

Stimulation: Add stimulating agents (e.g., 2 µg/mL each of anti-CD3 and anti-CD28) to the wells.[5]

-

Incubation: Culture the cells for a specified period (e.g., 48 hours) at 37°C, 5% CO2.[5]

-

Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatant and store it at -80°C until analysis.

-

ELISA Procedure:

-

Perform the ELISA according to the kit manufacturer's instructions.

-

Briefly, add standards and diluted supernatants to the antibody-coated microplate.

-

Incubate, wash, and add the detection antibody.

-

Incubate, wash, and add the enzyme conjugate (e.g., Streptavidin-HRP).

-

Incubate, wash, and add the substrate solution.

-

Stop the reaction and measure the absorbance at the specified wavelength using a microplate reader.

-

-

Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve. Compare the results from CAPE-treated groups to the stimulated control.

Protocol: Flow Cytometric Analysis of T Cell Activation Markers

This protocol allows for the quantification of immune cell populations and their expression of surface markers.[25][26][27][28]

A. Materials and Reagents

-

Isolated immune cells (e.g., PBMCs)

-

Cell culture medium and supplements

-

CAPE and stimulating agents (as above)

-

FACS Buffer (e.g., PBS + 2% FBS + 0.05% Sodium Azide)

-

Fluorochrome-conjugated antibodies: e.g., anti-CD4, anti-CD69, anti-CD25, and corresponding isotype controls.

-

Flow cytometer

B. Procedure

-

Cell Treatment and Culture: Perform cell treatment and stimulation as described in the ELISA protocol (Section 5.2), using appropriate incubation times for the marker of interest (e.g., 8 hours for CD69, 24 hours for CD25).[15]

-

Cell Harvesting and Staining:

-

Harvest cells and wash them with cold FACS buffer.

-

Resuspend the cell pellet in FACS buffer containing the pre-titrated antibody cocktail.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the final cell pellet in FACS buffer for analysis.

-

-

Data Acquisition: Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., >50,000) for analysis.

-

Data Analysis:

-

Use flow cytometry analysis software to gate on the lymphocyte population based on forward and side scatter properties.

-

Further gate on the CD4+ T cell population.

-

Within the CD4+ gate, quantify the percentage of cells expressing the activation marker (e.g., CD69+ or CD25+) by comparing with isotype controls.

-

Compare the percentages between CAPE-treated and control groups.

-

Conclusion and Future Directions

Caffeic Acid Phenethyl Ester (CAPE) is a potent immunomodulatory compound with well-defined mechanisms of action, primarily centered on the inhibition of the NF-κB pathway and the NLRP3 inflammasome. Its ability to suppress T cell activation and cytokine production, while promoting a pro-resolving macrophage phenotype, underscores its therapeutic potential for a wide range of inflammatory and autoimmune disorders. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to further explore and harness the immunomodulatory properties of CAPE. Future research should focus on elucidating its effects on other immune cell subsets, further defining its interactions with the JAK/STAT pathway, and translating these preclinical findings into well-controlled clinical trials to validate its efficacy and safety in human diseases.

References

- 1. Therapeutic potential of caffeic acid phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Caffeic acid phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bslonline.org [bslonline.org]

- 8. researchgate.net [researchgate.net]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cusabio.com [cusabio.com]

- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. CAPE activates AMPK and Foxo3 signaling to induce growth inhibition and ferroptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Caffeic Acid Phenethyl Ester Protects against Experimental Autoimmune Encephalomyelitis by Regulating T Cell Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is Macrophage Polarization? | Proteintech Group [ptglab.com]

- 17. Macrophage polarization - Wikipedia [en.wikipedia.org]

- 18. Caffeic Acid Phenethyl Ester Suppresses Oxidative Stress and Regulates M1/M2 Microglia Polarization via Sirt6/Nrf2 Pathway to Mitigate Cognitive Impairment in Aged Mice following Anesthesia and Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubcompare.ai [pubcompare.ai]

- 20. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 23. dls.com [dls.com]

- 24. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - ZA [thermofisher.com]

- 25. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. resources.rndsystems.com [resources.rndsystems.com]

- 27. Flow Cytometry Analysis of Immune Cell Responses | Springer Nature Experiments [experiments.springernature.com]

- 28. Flow Cytometry Analysis of Immune Cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bioavailability and Pharmacokinetics of Caffeic Acid Phenethyl Ester (CAPE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid phenethyl ester (CAPE) is a naturally occurring compound found in honeybee propolis that has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. As with any potential therapeutic agent, a thorough understanding of its bioavailability and pharmacokinetic profile is paramount for successful drug development. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of CAPE, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Data Presentation: Pharmacokinetics of CAPE

The bioavailability and pharmacokinetic parameters of CAPE have been investigated in preclinical models, primarily in rats. The data reveals rapid metabolism and clearance, highlighting a significant challenge for its therapeutic development.

Table 1: Pharmacokinetic Parameters of CAPE in Rats Following a Single Oral Administration

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | T½ (h) | Reference |

| 10 | 155.4 ± 35.6 | 0.5 ± 0.2 | 1659.6 ± 152 | 4.2 ± 1.58 | [1] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measured time point; T½: Elimination half-life.

Table 2: Pharmacokinetic Parameters of CAPE in Rats Following a Single Intravenous Administration

| Dose (mg/kg) | C0 (ng/mL) | AUC (0-∞) (ng·h/mL) | CL (mL/min/kg) | Vd (mL/kg) | T½ (min) | Reference |

| 5 | 3210 ± 890 | 10300 ± 1500 | 172 ± 25 | 5209 ± 1185 | 21.2 ± 2.8 | [2] |

| 10 | 7890 ± 1980 | 28400 ± 5600 | 125 ± 25 | 3798 ± 980 | 21.3 ± 3.1 | [2] |

| 20 | 21100 ± 4500 | 108000 ± 18000 | 42.1 ± 7.2 | 1555 ± 325 | 26.7 ± 4.5 | [2] |

C0: Initial plasma concentration; AUC(0-∞): Area under the plasma concentration-time curve from time 0 to infinity; CL: Total body clearance; Vd: Volume of distribution; T½: Elimination half-life.

Table 3: In Vitro Permeability of CAPE

| Assay System | Concentration (µM) | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Direction | Reference |

| Caco-2 cells | 5, 10, 20 | 4.86 ± 0.90 | Apical to Basolateral | [1] |

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats (Oral Administration)

Objective: To determine the pharmacokinetic profile of CAPE after oral administration in rats.

Animal Model: Male Sprague-Dawley rats.

Dosing: CAPE was administered via oral gavage at a dose of 10 mg/kg. The vehicle used was a mixture of ethanol and 2-(2-ethoxyethoxy)ethanol[3].

Blood Sampling: Blood samples were collected from the tail vein at predetermined time points post-dosing[1].

Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis[2].

Analytical Method: Plasma concentrations of CAPE were quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method[2].

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, and T½[1].

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for a typical preclinical pharmacokinetic study.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of CAPE using an in vitro model.

Cell Line: Human colon adenocarcinoma cell line, Caco-2.

Cell Culture: Caco-2 cells were cultured on semi-permeable filter inserts to form a confluent monolayer, which differentiates to mimic the intestinal epithelial barrier[1].

Permeability Study: CAPE, at concentrations of 5, 10, and 20 µM, was added to the apical (AP) side of the Caco-2 monolayer. Samples were collected from the basolateral (BL) side at various time points to determine the flux of CAPE across the cell layer[1].

Analytical Method: The concentration of CAPE in the collected samples was determined by LC-MS/MS[1].

Calculation of Apparent Permeability Coefficient (Papp): The Papp value was calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the steady-state flux, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment[1].

In Vitro Metabolism in Rat Liver Microsomes

Objective: To evaluate the metabolic stability of CAPE in the presence of liver enzymes.

Microsomes: Pooled liver microsomes from Sprague-Dawley rats.

Incubation: CAPE was incubated with rat liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes) at 37°C. Aliquots were taken at different time points[3].

Analytical Method: The remaining concentration of CAPE in the incubation mixture was quantified by LC-MS/MS to determine the rate of metabolism[3].

Metabolite Identification: The formation of metabolites, such as caffeic acid, was monitored by mass spectrometry[3].

Bioavailability and Metabolism of CAPE

The oral bioavailability of CAPE is limited due to its rapid metabolism. In rats, CAPE is extensively hydrolyzed by carboxylesterases in the plasma to form caffeic acid[3]. Interestingly, this rapid hydrolysis is not observed in human plasma, suggesting a significant species difference in its metabolic stability[3]. This finding has important implications for extrapolating preclinical data to humans. The primary metabolic pathway of CAPE involves the cleavage of the ester bond.

Metabolic Pathway of CAPE

Caption: Primary metabolic pathway of CAPE in rats.

Signaling Pathways Modulated by CAPE

CAPE exerts its pharmacological effects by modulating various intracellular signaling pathways. Two of the most well-characterized pathways are the NF-κB and AMPK/Foxo3 signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. CAPE has been shown to inhibit NF-κB activation.

Inhibition of NF-κB Pathway by CAPE

Caption: CAPE inhibits the NF-κB signaling pathway.

AMPK/Foxo3 Signaling Pathway

AMP-activated protein kinase (AMPK) is a key energy sensor in cells. Its activation under conditions of low cellular energy leads to the regulation of various metabolic processes. Forkhead box O3 (Foxo3) is a transcription factor that plays a role in cell survival, proliferation, and stress resistance. CAPE has been shown to activate AMPK, which in turn can lead to the nuclear translocation and activation of Foxo3.

Activation of AMPK/Foxo3 Pathway by CAPE

Caption: CAPE activates the AMPK/Foxo3 signaling pathway.

Strategies to Improve Oral Bioavailability

The low oral bioavailability of CAPE presents a significant hurdle for its clinical translation. Several formulation strategies are being explored to overcome this limitation. These include:

-

Prodrug Approaches: Modifying the chemical structure of CAPE to create prodrugs with improved stability and absorption characteristics.

-

Nanoparticle-based Delivery Systems: Encapsulating CAPE in nanoparticles, liposomes, or other nanocarriers to protect it from degradation and enhance its absorption.

-

Solid Dispersions: Creating solid dispersions of CAPE with polymers to improve its solubility and dissolution rate.

Conclusion

Caffeic acid phenethyl ester is a promising natural compound with a wide range of therapeutic activities. However, its poor oral bioavailability, primarily due to rapid metabolism in preclinical models, is a major challenge. This technical guide has summarized the current understanding of CAPE's pharmacokinetics and bioavailability, providing valuable data and insights for researchers and drug development professionals. The significant species differences in metabolism highlight the need for careful consideration when extrapolating preclinical findings to humans. Future research should focus on the development of novel formulations to enhance the oral bioavailability of CAPE, which will be crucial for unlocking its full therapeutic potential. Further studies in human subjects are also warranted to fully characterize its pharmacokinetic profile and guide clinical development.

References

- 1. Pharmacokinetics of caffeic acid phenethyl ester and its catechol-ring fluorinated derivative following intravenous administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. In vitro and in vivo stability of caffeic acid phenethyl ester, a bioactive compound of propolis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Screening of Caffeic Acid Phenethyl Ester (CAPE) for Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic Acid Phenethyl Ester (CAPE) is a naturally occurring phenolic compound and an active component of honeybee propolis.[1][2][3][4] It has garnered significant attention within the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, immunomodulatory, and anticarcinogenic properties.[1][2][3][5] Emerging research has also highlighted its potential as a broad-spectrum antiviral agent, demonstrating inhibitory effects against a range of viruses.[1] This guide provides a comprehensive overview of the initial in vitro screening of CAPE for antiviral activity, detailing its mechanisms of action, summarizing its efficacy, and providing standardized protocols for its evaluation.

Mechanism of Antiviral Action: Inhibition of NF-κB Signaling

A primary mechanism underlying CAPE's antiviral and anti-inflammatory effects is its well-documented inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][6][7] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in immune and inflammatory responses.[6][7] Many viruses exploit the NF-κB pathway to facilitate their own replication and to induce a pro-inflammatory state that can contribute to pathogenesis.

CAPE has been shown to block NF-κB activation, thereby down-regulating the expression of pro-inflammatory cytokines and other mediators that are often induced by viral infections.[1][7] It has been suggested that CAPE's unique molecular structure allows it to interrupt multiple points in the life cycle of viruses like HIV-1 by inhibiting reactions involving NF-κB.[1] In the context of Hepatitis C Virus (HCV), CAPE can suppress viral replication that is enhanced by morphine-mediated NF-κB activation.[1] The inhibitory action of CAPE on NF-κB is a key aspect of its antiviral potential.[1][6]

Caption: Inhibition of the NF-κB signaling pathway by CAPE.

Quantitative Antiviral Activity of CAPE

The antiviral efficacy of a compound is quantified by its 50% effective concentration (EC₅₀) and its 50% cytotoxic concentration (CC₅₀). The EC₅₀ is the concentration of a drug that inhibits viral replication by 50%, while the CC₅₀ is the concentration that causes a 50% reduction in cell viability. The ratio of CC₅₀ to EC₅₀ gives the selectivity index (SI), a measure of the compound's therapeutic window.

| Virus | Assay Type | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Influenza A & B | Growth Inhibition | Not Specified | 8.8 (for 92-95% inhibition) | Not Specified | Not Specified | [1] |

| Chikungunya (CHIKV) | Virus Yield Assay | Vero | 0.000417 | > 25 | > 59952 | [8] |

| Dengue (DENV) | Virus Yield Assay | Vero | 1.15 | > 25 | > 21.7 | [8] |

| Hepatitis C (HCV) | Replicon Assay | Genotype 1b | 1.0 - 109.6 (effective range) | Not Specified | Not Specified | [1] |

| HIV-1 (M-tropic) | p24 EIA | PBMC | Significant Inhibition | Not Cytotoxic | Not Specified | [9] |

| HIV-1 (T-tropic) | p24 EIA | PBMC | Significant Inhibition | Not Cytotoxic | Not Specified | [9] |

| HIV-1 (Dual-tropic) | p24 EIA | PBMC | Significant Inhibition | Not Cytotoxic | Not Specified | [9] |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols for Antiviral Screening

The initial screening of a compound like CAPE for antiviral activity typically involves a series of in vitro assays to determine its efficacy and cytotoxicity.

Cytotoxicity Assay

Before assessing antiviral activity, it is crucial to determine the cytotoxicity of the compound on the host cell line to be used in the antiviral assays.[10] This ensures that any observed reduction in viral replication is due to the compound's specific antiviral effect and not simply because the host cells are dying.[10] Common methods include MTT, neutral red, or LDH release assays.[10][11]

Caption: General workflow for a cytotoxicity assay.

Detailed Protocol: Neutral Red Uptake Assay

-

Cell Plating: Seed a 96-well microplate with a suitable host cell line (e.g., Vero, MRC-5) at a density that will yield a confluent monolayer the next day.[11][12] Incubate at 37°C with 5% CO₂.

-

Compound Preparation: Prepare a stock solution of CAPE in a suitable solvent (e.g., DMSO). Create a series of two-fold or half-log dilutions of CAPE in cell culture medium.[11]

-

Treatment: Once cells are confluent, remove the growth medium and add 100 µL of the various CAPE dilutions to the wells in triplicate. Include wells with untreated cells (cell control) and wells with medium only (blank control).

-

Incubation: Incubate the plate for a duration equivalent to that of the planned antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.

-

Staining: After incubation, remove the medium containing CAPE. Add 100 µL of medium containing neutral red dye (e.g., 50 µg/mL) to each well and incubate for 2-3 hours to allow for dye uptake by viable cells.

-

Dye Extraction: Remove the staining solution, wash the cells with PBS, and add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid) to each well. Agitate the plate for 10 minutes to extract the dye.

-

Quantification: Measure the optical density (OD) at 540 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each CAPE concentration relative to the untreated cell control. The CC₅₀ value is determined by regression analysis of the dose-response curve.[11]

Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.[13][14]

Caption: Workflow for a plaque reduction assay.

Detailed Protocol: Plaque Reduction Assay

-

Cell Plating: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.[12]

-

Virus Inoculation: Dilute the virus stock to a concentration that will produce 50-100 plaques per well. Remove the growth medium from the cells and inoculate the monolayer with the virus suspension. Incubate for 1-2 hours at 37°C to allow for viral adsorption.[12][14]

-

Overlay Preparation: During adsorption, prepare a 2X working solution of culture medium and a sterile solution of low-melting-point agarose (e.g., 1.2%). Also, prepare various concentrations of CAPE (at 2X the final desired concentration) in culture medium.

-

Treatment: Just before use, mix equal volumes of the 2X medium (containing the appropriate CAPE dilution) and the molten agarose solution.

-

Overlay Application: After the adsorption period, aspirate the virus inoculum from the cell monolayers.[12] Gently add 2 mL (for 6-well plates) of the CAPE-containing agarose overlay to each well.[15] Include virus control wells (no CAPE) and cell control wells (no virus, no CAPE).

-

Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C with 5% CO₂ for several days, until distinct plaques are visible in the virus control wells.[15]

-

Visualization: Fix the cells with a 10% formalin solution. After fixation, remove the agarose plug and stain the cell monolayer with a 0.5% crystal violet solution to visualize the plaques.[15]

-

Analysis: Count the plaques in each well. Calculate the percentage of plaque reduction for each CAPE concentration compared to the virus control. The EC₅₀ is the concentration of CAPE that reduces the plaque number by 50%.

Virus Yield Reduction Assay

This assay quantifies the amount of new infectious virus particles produced in the presence of the test compound. It is particularly useful for viruses that do not form distinct plaques.[16]

Caption: Workflow for a virus yield reduction assay.

Detailed Protocol: Virus Yield Reduction Assay

-

Cell Plating and Infection: Plate host cells in 24-well or 48-well plates. Once confluent, infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of CAPE.[16]

-

Incubation: Incubate the plates for a period equivalent to one or two viral replication cycles (e.g., 24-72 hours).

-

Virus Harvest: After incubation, harvest the cell culture supernatant from each well. To collect intracellular virus, the remaining cell monolayer can be subjected to three cycles of freezing and thawing. The cell lysate is then clarified by centrifugation, and the supernatant is collected.

-

Titration of Progeny Virus: Determine the viral titer in each collected sample. This is typically done using an endpoint dilution assay to determine the 50% Tissue Culture Infective Dose (TCID₅₀) or by performing a plaque assay on fresh cell monolayers.[16]

-

Analysis: The viral titers (in PFU/mL or TCID₅₀/mL) from CAPE-treated cultures are compared to the titer from the untreated virus control. The EC₅₀ is calculated as the concentration of CAPE that reduces the virus yield by 50% (or by 1-log₁₀, depending on the convention).

Conclusion

Caffeic Acid Phenethyl Ester (CAPE) demonstrates significant promise as a broad-spectrum antiviral agent, with in vitro studies confirming its activity against a diverse range of viruses, including influenza, HIV, HCV, and arboviruses like Chikungunya and Dengue.[1][8][9] Its primary mechanism of action appears to be the potent inhibition of the NF-κB signaling pathway, a critical host pathway often manipulated by viruses for their replication.[1][6][7] The initial screening process, involving a systematic evaluation of cytotoxicity followed by efficacy assessment through plaque reduction and virus yield assays, is fundamental to characterizing its antiviral profile. The high selectivity index observed for certain viruses, particularly CHIKV, underscores its potential as a therapeutic lead.[8] Further research should focus on elucidating its activity against a wider range of viruses, exploring its precise molecular targets beyond NF-κB, and advancing promising findings into in vivo models to assess its therapeutic potential in a physiological context.

References

- 1. Antiviral properties of caffeic acid phenethyl ester and its potential application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral Properties of Caffeic Acid Phenethyl Ester and Its Potential Application | Journal of Complementary Medicine Research [bibliomed.org]

- 3. Antiviral properties of caffeic acid phenethyl ester and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CAPE Analogs Induce Growth Arrest and Apoptosis in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Caffeic acid phenetyl ester and its ability to prevent viral infection - Some comments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. biorxiv.org [biorxiv.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 12. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 14. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 15. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

Unlocking Tissue Repair: A Technical Guide to the Wound-Healing Properties of Caffeic Acid Phenethyl Ester (CAPE)

For Researchers, Scientists, and Drug Development Professionals

Caffeic Acid Phenethyl Ester (CAPE), a key bioactive component derived from honeybee propolis, has garnered significant scientific attention for its multifaceted pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and experimental evidence underpinning CAPE's potent wound-healing capabilities. Its demonstrated anti-inflammatory, antioxidant, pro-angiogenic, and collagen-stimulatory effects position it as a promising candidate for therapeutic applications in tissue regeneration.[3][4][5]

Core Mechanisms of CAPE in Wound Healing

The process of wound healing is a complex biological cascade involving four overlapping phases: hemostasis, inflammation, proliferation, and remodeling.[3][6] CAPE positively influences these stages primarily through its potent antioxidant and anti-inflammatory actions, which create a favorable environment for tissue repair and regeneration.[5][7]

Anti-Inflammatory Activity

A prolonged inflammatory phase can lead to delayed healing and chronic wounds.[8] CAPE exerts significant anti-inflammatory effects, primarily by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[1][2] By suppressing the NF-κB pathway, CAPE reduces the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][9] It also decreases the activity of enzymes like cyclooxygenase (COX-2) and inducible nitric oxide synthase (iNOS), further mitigating the inflammatory response.[1] Furthermore, CAPE has been shown to modulate macrophage activity, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, which is crucial for resolving inflammation and advancing to the proliferative phase of healing.[3]

Antioxidant Effects

Cutaneous injury leads to the excessive production of reactive oxygen species (ROS), causing oxidative stress that can impair the healing process.[7][10] CAPE is a powerful antioxidant that acts through multiple mechanisms. It directly scavenges free radicals and chelates transition metals involved in their formation.[4] CAPE also enhances the body's endogenous antioxidant defense system. Studies show that CAPE treatment increases the levels of glutathione (GSH), a key cellular antioxidant, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[4][7][10] Concurrently, it reduces levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage.[7] This reduction in oxidative stress protects cells from damage and promotes a healthy environment for tissue regeneration.[11]

Angiogenesis Promotion

Angiogenesis, the formation of new blood vessels, is critical for delivering oxygen, nutrients, and immune cells to the wound bed.[12][13] CAPE has been shown to stimulate angiogenesis, thereby accelerating healing.[2][4] It promotes the expression of key pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor Subunit B (PDGF-B).[4][11] VEGF is a potent stimulator of endothelial cell proliferation and migration, while PDGF helps stabilize newly formed vessels.[14] CAPE also facilitates vasorelaxation through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway, which can improve blood flow to the injured area.[11]

Collagen Synthesis and Deposition

The proliferative phase of healing is characterized by the formation of granulation tissue, which is rich in fibroblasts and collagen.[15] Collagen provides the structural framework for new tissue.[16] CAPE enhances this process by upregulating the expression of Transforming Growth Factor-beta 1 (TGF-β1), a potent cytokine that stimulates fibroblast proliferation and collagen synthesis.[3][4] Studies have demonstrated that treatment with CAPE leads to increased hydroxyproline content (a major component of collagen) and enhanced expression of Collagen Type I Alpha 1 Chain (Col1A1) mRNA in wound tissue.[4] This results in more organized and robust collagen deposition, improving the tensile strength of the healing tissue.[5]

Quantitative Data on CAPE's Efficacy

The following tables summarize quantitative findings from various preclinical studies, demonstrating the significant impact of CAPE on key wound healing parameters.

Table 1: Effect of CAPE on Wound Closure Rate

| Model | Treatment | Day 7 (% of Initial Area) | Day 14 (% of Initial Area) | Citation |

|---|---|---|---|---|

| Diabetic (db/db) Mice | 35% EtOH Saline (Control) | 76.1% | 65.1% | [2] |

| Diabetic (db/db) Mice | CAPE in 35% EtOH Saline | 38.7% | 16.1% |[2] |

Table 2: Influence of CAPE on Biochemical Markers of Oxidative Stress

| Model | Parameter | Control Group | CAPE-Treated Group | Change | Citation |

|---|---|---|---|---|---|

| Rat Incisional Wound | Glutathione (GSH) | Lower Levels | Significantly Increased | ↑ | [7] |

| Rat Incisional Wound | Malondialdehyde (MDA) | Higher Levels | Significantly Decreased | ↓ | [7] |

| Rat Incisional Wound | Superoxide Dismutase (SOD) | Higher Levels | Significantly Decreased* | ↓ | [7] |

| Diabetic Rats | Lipid Peroxidation | Increased | Prevented | ↓ | [4] |

| Diabetic Rats | Superoxide Dismutase (SOD) | Exhausted | Activity Preserved | ↑ | [4] |

| Diabetic Rats | Catalase (CAT) | Exhausted | Activity Preserved | ↑ | [4] |

Note: The decrease in SOD in the incisional model may reflect a normalization of the enzyme's activity as the initial oxidative burst is controlled.

Table 3: Effect of CAPE on Inflammatory and Growth Factor Expression

| Model | Biomarker | Treatment | Outcome | Citation |

|---|---|---|---|---|

| Diabetic Rats | IL-6 | CAPE-NPs | Expression Prevented | [4] |

| Diabetic Rats | TNF-α | CAPE-NPs | Expression Prevented | [4] |

| Palatal Wound (Mice) | CD68 (Macrophage marker) | CAPE | Upregulated Expression | [3] |

| Palatal Wound (Mice) | TGF-β1 | CAPE | Upregulated Expression | [3] |

| Diabetic Rats | TGF-β1 | CAPE-NPs | Increased Expression | [4] |

| Diabetic Rats | PDGF-B | CAPE-NPs | Increased Expression | [4] |

| Diabetic Rats | Col1A1 mRNA | CAPE-NPs | Upregulated Expression |[4] |

Experimental Protocols

The findings described above are based on established in vivo and in vitro experimental models. Detailed methodologies are crucial for the replication and validation of these results.

In Vivo Full-Thickness Excisional Wound Model

This model is widely used to assess wound closure, re-epithelialization, and granulation tissue formation.

-

Animal Model: Male BALB/c mice or Wistar rats are commonly used. For diabetic models, db/db mice or streptozotocin-induced diabetic rats are employed.[2][4]

-

Anesthesia: Animals are anesthetized using an appropriate agent (e.g., ketamine intraperitoneally).[17]

-

Wound Creation: The dorsal skin is shaved and disinfected. A full-thickness excisional wound is created using a sterile biopsy punch (e.g., 4-mm or 6-mm diameter).[2][17]

-

Treatment: A specified amount of the test substance (e.g., CAPE, CAPE-loaded nanoparticles, or a vehicle control) is applied topically to the wound bed. Dressings may be applied and are typically changed daily.[2]

-

Wound Closure Measurement: Wounds are digitally photographed at regular intervals (e.g., days 0, 3, 7, 14). The wound area is quantified using image analysis software (e.g., ImageJ) and expressed as a percentage of the initial wound area.[2]

-

Tissue Collection and Analysis: At predetermined endpoints, animals are euthanized, and the entire wound tissue, including a margin of surrounding healthy skin, is excised. The tissue is then processed for various analyses:

-

Histopathology: Fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess cellular infiltration and re-epithelialization, and with Masson's trichrome to evaluate collagen deposition and organization.[4]

-

Biochemical Analysis: Tissue homogenates are used to measure levels of MDA, GSH, SOD, CAT, and hydroxyproline content via colorimetric assay kits.[4][7]

-

Immunohistochemistry (IHC): Tissue sections are stained for specific protein markers like TGF-β1, PDGF-B, and CD68 to quantify their expression and localization.[3][4]

-

Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from tissue to quantify the gene expression of relevant markers like TNF-α, IL-6, and Col1A1.[4]

-

In Vitro Scratch (Wound Healing) Assay

This assay assesses the effect of a compound on cell migration and proliferation, key processes in re-epithelialization.[18]

-

Cell Culture: A monolayer of relevant cells (e.g., human gingival fibroblasts, HaCaT keratinocytes) is grown to confluence in a culture plate.[19]

-

Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or gap in the cell monolayer.[18]

-

Treatment: The culture medium is replaced with fresh medium containing the test compound (CAPE at various concentrations) or a vehicle control.

-